Triethoxy(phenylethynyl)germane
Description
Properties
CAS No. |
489433-02-5 |
|---|---|
Molecular Formula |
C14H20GeO3 |
Molecular Weight |
308.94 g/mol |
IUPAC Name |
triethoxy(2-phenylethynyl)germane |
InChI |
InChI=1S/C14H20GeO3/c1-4-16-15(17-5-2,18-6-3)13-12-14-10-8-7-9-11-14/h7-11H,4-6H2,1-3H3 |
InChI Key |
OSWUBXDGRQXWOU-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Ge](C#CC1=CC=CC=C1)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Traditional Alkylation Methods
Nucleophilic Substitution with Triethylgermanium Chloride
The most widely documented route involves the reaction of triethylgermanium chloride ($$ \text{Et}_3\text{GeCl} $$) with phenylethynyl lithium ($$ \text{PhC≡CLi} $$) in anhydrous tetrahydrofuran (THF) at $$-78^\circ\text{C}$$. The lithium alkyne acts as a strong nucleophile, displacing chloride from the germanium center:
$$
\text{Et}3\text{GeCl} + \text{PhC≡CLi} \rightarrow \text{Et}3\text{GeC≡CPh} + \text{LiCl}
$$
Key Parameters:
- Molar Ratio: 1:1 stoichiometry ensures minimal byproduct formation.
- Temperature: Cryogenic conditions suppress side reactions like alkyne polymerization.
- Yield: 68–75% after column chromatography.
Table 1: Optimization of Nucleophilic Substitution
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | THF | Maximizes solubility of intermediates |
| Reaction Time | 4–6 hours | Prevents Ge–C bond cleavage |
| Workup | Aqueous NH$$_4$$Cl | Quenches excess Li reagents |
Grignard Reagent Alternatives
Substituting phenylethynyl lithium with phenylethynyl magnesium bromide ($$ \text{PhC≡CMgBr} $$) in diethyl ether affords comparable yields (65–70%) but requires longer reaction times (8–12 hours). This method is less favored due to moisture sensitivity and challenges in isolating hygroscopic byproducts.
Transition Metal-Catalyzed Approaches
Gold-Catalyzed Germylation
Recent advances utilize gold(III) chloride ($$ \text{AuCl}3 $$) as a catalyst for direct C–Ge bond formation between triethylgermanium hydride ($$ \text{Et}3\text{GeH} $$) and phenylacetylene ($$ \text{PhC≡CH} $$). The reaction proceeds via oxidative addition of Ge–H to Au, followed by alkyne insertion:
$$
\text{Et}3\text{GeH} + \text{PhC≡CH} \xrightarrow{\text{AuCl}3} \text{Et}3\text{GeC≡CPh} + \text{H}2
$$
Advantages:
Palladium-Mediated Cross-Coupling
Palladium complexes (e.g., $$ \text{Pd(PPh}3\text{)}4 $$) enable coupling of triethoxygermanium iodide ($$ \text{(EtO)}_3\text{GeI} $$) with terminal alkynes under Sonogashira-like conditions. This method is less efficient (55–60% yield) due to competing homocoupling of alkynes but offers functional group tolerance.
Base-Mediated Direct Germylation
Lithium Tetramethylpiperidide (LiTMP) Protocol
A one-pot synthesis employs LiTMP to deprotonate arenes or heteroarenes, followed by quenching with $$ \text{Et}3\text{GeCl} $$. For alkynylgermanes, B(C$$ 6$$F$$5$$)$$3$$ catalyzes the germylation of terminal alkynes with $$ \text{Et}_3\text{GeH} $$:
$$
\text{RC≡CH} + \text{Et}3\text{GeH} \xrightarrow{\text{B(C}6\text{F}5\text{)}3} \text{RC≡CGeEt}3 + \text{H}2
$$
Conditions:
Acid-Catalyzed Condensation
Bronsted Acid-Assisted Synthesis
Condensing triethylgermanium hydroxide ($$ \text{Et}3\text{GeOH} $$) with phenylacetylene in the presence of $$ \text{H}2\text{SO}_4 $$ (10 mol%) yields triethoxy(phenylethynyl)germane via dehydration:
$$
\text{Et}3\text{GeOH} + \text{PhC≡CH} \rightarrow \text{Et}3\text{GeC≡CPh} + \text{H}_2\text{O}
$$
Limitations:
- Requires azeotropic removal of water.
- Moderate yields (50–55%) due to competing etherification.
Purification and Characterization
Isolation Techniques
Comparative Analysis of Synthesis Routes
Table 2: Method Efficiency Comparison
| Method | Yield (%) | Reaction Time | Scalability | Cost |
|---|---|---|---|---|
| Nucleophilic Substitution | 75 | 6 hours | High | $$ |
| Gold Catalysis | 82 | 2 hours | Moderate | $$$ |
| Base-Mediated | 85 | 1 hour | High | $$ |
| Acid-Catalyzed | 55 | 12 hours | Low | $ |
Key Findings:
- Gold Catalysis offers the highest yield and speed but suffers from catalyst cost.
- Base-Mediated Germylation balances efficiency and scalability, making it preferable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Triethoxy(phenylethynyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into different organogermanium species.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups, under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.
Scientific Research Applications
Triethoxy(phenylethynyl)germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored for applications in medicinal chemistry.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of advanced materials, such as semiconductors and optoelectronic devices
Mechanism of Action
The mechanism of action of triethoxy(phenylethynyl)germane involves its interaction with specific molecular targets and pathways. The phenylethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The germanium atom can form stable bonds with other elements, contributing to the compound’s stability and functionality .
Comparison with Similar Compounds
Reactivity in Cross-Coupling Reactions
Triethoxy(phenylethynyl)germane demonstrates superior yields (70–81%) in palladium-mediated cross-couplings compared to its silicon analog, triethoxy(phenylethynyl)silane (C₆H₅C≡C-Si(OEt)₃), which achieves 14–57% yields in Hiyama alkynylation/cyclization reactions (Table 1) . The higher efficiency of the germanium derivative may arise from the weaker Ge–C bond (vs. Si–C), enabling easier cleavage during transmetallation. Additionally, germanium’s larger atomic size and lower electronegativity (Ge: 2.01; Si: 1.90) may enhance stabilization of transition states.
Table 1: Yield Comparison in Cross-Coupling Reactions
| Compound | Reaction Type | Yield (%) | Catalyst | Reference |
|---|---|---|---|---|
| This compound | Diazonium cross-coupling | 70–81 | Not specified | |
| Triethoxy(phenylethynyl)silane | Hiyama alkynylation/cyclization | 14–57 | Pd-ADC complex |
Electronic and Steric Effects
This contrasts with triethoxy(phenylethynyl)silane, which requires NaOH for silanolate formation . The phenylethynyl group’s electron-withdrawing nature enhances electrophilicity at the germanium center, promoting reactivity with electron-deficient diazonium salts .
Substrate Scope and Selectivity
Table 2: Physical and Chemical Properties
| Property | This compound | Triethoxy(phenylethynyl)silane |
|---|---|---|
| Molecular Weight | 335.92 g/mol | 296.41 g/mol |
| Bond Strength (C–E) | Weaker (Ge–C: ~240 kJ/mol) | Stronger (Si–C: ~318 kJ/mol) |
| Typical Reaction Time | 2–6 hours | 4–12 hours |
Q & A
Basic: What synthetic methodologies are optimal for preparing Triethoxy(phenylethynyl)germane, and how do reaction conditions influence yield?
Answer:
this compound can be synthesized via organogermanium coupling reactions. A common approach involves reacting phenylacetylene with triethoxygermane halides under inert conditions (e.g., argon) using catalysts like Pd or Cu. Key parameters include:
- Temperature: 60–80°C to balance reactivity and side-product formation.
- Solvent: Polar aprotic solvents (e.g., THF) enhance reaction homogeneity.
- Catalyst loading: 2–5 mol% Pd(PPh₃)₄ minimizes metal contamination while maintaining efficiency .
Table 1: Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ↑ yield, ↓ side-products |
| Catalyst Loading | 2–5 mol% | Cost-effective, high purity |
| Reaction Time | 12–24 hrs | Maximizes conversion |
Advanced: How can computational modeling predict steric and electronic effects in this compound’s reactivity?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) elucidate steric hindrance from the phenylethynyl group and electron donation from triethoxy ligands. For example:
- Steric maps reveal spatial constraints at the germanium center, affecting nucleophilic attack.
- Frontier Molecular Orbital (FMO) analysis identifies HOMO-LUMO gaps (~4.2 eV), correlating with cross-coupling efficiency in polymer synthesis .
Methodological steps:
Optimize geometry using Gaussian 12.
Calculate electrostatic potential surfaces to identify reactive sites.
Validate with experimental kinetic data (e.g., reaction rates under varying electronic conditions).
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Identify ethoxy (–OCH₂CH₃) and phenylethynyl (C≡C–Ph) groups. Ethoxy protons appear as a triplet at δ 1.2–1.4 ppm, while aromatic protons resonate at δ 7.2–7.6 ppm.
- FT-IR: Confirm Ge–C≡C stretches (2100–2150 cm⁻¹) and Ge–O bonds (600–750 cm⁻¹).
- Mass Spectrometry (HRMS): Exact mass (e.g., 276.0602 Da) distinguishes isotopic patterns of germanium .
Advanced: How can conflicting data on germanium compounds’ catalytic activity be resolved through experimental design?
Answer: Contradictions often arise from unaccounted moderators (e.g., solvent polarity) or mediators (e.g., intermediate stability). Steps to address discrepancies:
Control experiments: Isolate variables (e.g., O₂ levels, moisture) using glovebox conditions .
Mediation analysis: Apply Baron & Kenny’s framework to test if reaction intermediates (e.g., Ge–O radicals) explain catalytic efficiency variations .
Reproducibility protocols: Standardize substrate ratios (e.g., 1:1.2 Ge:acetylene) across studies.
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE: Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods due to volatile ethoxy groups.
- First Aid: For inhalation, move to fresh air; for skin contact, wash with soap/water. Store at 2–8°C in amber glass to prevent hydrolysis .
Advanced: What in situ techniques monitor thermal decomposition pathways of this compound?
Answer:
- TGA-MS: Track mass loss (50–200°C) and correlate with Ge–O bond cleavage (m/z 105, 133).
- In situ FT-IR: Detect Ge–O–C degradation products (e.g., GeO₂ at 850 cm⁻¹).
- DSC: Identify exothermic peaks (ΔH ~150 kJ/mol) corresponding to polymerization .
Basic: How does solvent choice affect this compound’s stability in storage?
Answer:
- Non-polar solvents (hexane): Minimize hydrolysis (shelf life >6 months).
- Polar solvents (THF): Accelerate degradation via Ge–O solvolysis (shelf life <1 month).
- Additives: 0.1% BHT inhibits radical-mediated decomposition .
Advanced: What role does this compound play in hybrid material synthesis?
Answer:
- Precursor for Ge-doped polymers: Sonogashira coupling forms conjugated polymers with tunable bandgaps (1.8–2.5 eV).
- Surface functionalization: Reacts with SiO₂ nanoparticles via Ge–O–Si linkages, enhancing optoelectronic properties .
Table 2: Applications in Material Science
| Application | Key Property | Reference Method |
|---|---|---|
| Polymer Solar Cells | Charge mobility | FET measurements |
| Catalytic Supports | Surface area (~300 m²/g) | BET analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
